molecular formula C8H18Cl3N5 B13523919 3-methyl-1-[(4H-1,2,4-triazol-3-yl)methyl]pyrrolidin-3-amine trihydrochloride

3-methyl-1-[(4H-1,2,4-triazol-3-yl)methyl]pyrrolidin-3-amine trihydrochloride

Cat. No.: B13523919
M. Wt: 290.6 g/mol
InChI Key: BRWUQHPGGXOOGJ-UHFFFAOYSA-N
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Description

3-methyl-1-[(4H-1,2,4-triazol-3-yl)methyl]pyrrolidin-3-amine trihydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-[(4H-1,2,4-triazol-3-yl)methyl]pyrrolidin-3-amine trihydrochloride typically involves the reaction of 3-methylpyrrolidine with 1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures the efficient and cost-effective production of the compound while maintaining high quality and consistency .

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-[(4H-1,2,4-triazol-3-yl)methyl]pyrrolidin-3-amine trihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .

Mechanism of Action

The mechanism of action of 3-methyl-1-[(4H-1,2,4-triazol-3-yl)methyl]pyrrolidin-3-amine trihydrochloride involves its interaction with specific molecular targets and pathways in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives such as fluconazole, voriconazole, and itraconazole. These compounds share a similar triazole ring structure but differ in their side chains and overall molecular architecture .

Uniqueness

3-methyl-1-[(4H-1,2,4-triazol-3-yl)methyl]pyrrolidin-3-amine trihydrochloride is unique due to its specific combination of a triazole ring with a pyrrolidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H18Cl3N5

Molecular Weight

290.6 g/mol

IUPAC Name

3-methyl-1-(1H-1,2,4-triazol-5-ylmethyl)pyrrolidin-3-amine;trihydrochloride

InChI

InChI=1S/C8H15N5.3ClH/c1-8(9)2-3-13(5-8)4-7-10-6-11-12-7;;;/h6H,2-5,9H2,1H3,(H,10,11,12);3*1H

InChI Key

BRWUQHPGGXOOGJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(C1)CC2=NC=NN2)N.Cl.Cl.Cl

Origin of Product

United States

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